molecular formula C7H14ClN3 B1651179 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1240527-30-3

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1651179
CAS No.: 1240527-30-3
M. Wt: 175.66 g/mol
InChI Key: VJNZZPGCRATSOW-UHFFFAOYSA-N
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Description

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical building block for research and development. While specific biological data for this salt form is not widely published, pyrazole derivatives are recognized for their significant potential in medicinal chemistry. These compounds are frequently investigated as key scaffolds in the discovery and development of new therapeutic agents. For instance, certain structurally related pyrazole derivatives have been described in patents for their use in targeting autoimmune disorders, such as immune thrombocytopenia . This suggests that researchers may explore this compound as a synthetic intermediate or a core structure for creating novel molecules aimed at modulating immune responses. The dihydrochloride salt form may be offered to improve the compound's solubility and stability for experimental purposes. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-N-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)9-7-4-8-10(3)5-7;/h4-6,9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZZPGCRATSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CN(N=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-30-3
Record name 1H-Pyrazol-4-amine, 1-methyl-N-(1-methylethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Chlorination of 4-Nitropyrazole

The foundational step in synthesizing pyrazole derivatives involves reductive chlorination of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine hydrochloride (1a). This intermediate is critical for subsequent alkylation and amination steps.

Procedure (adapted from):

  • Reaction Setup : Combine 4-nitropyrazole (4.50 g, 39.8 mmol), ethanol (45 mL), 37% HCl (60 mL), and 5% Pd/Al₂O₃ (240 mg, 0.11 mmol) in a Hastelloy C autoclave.
  • Hydrogenation : Purge the reactor with nitrogen, then hydrogen (144 psig). Stir at 30°C under 90 psig H₂ for 2.5 hours until hydrogen uptake ceases.
  • Workup : Filter the crude mixture through a glass fiber filter and analyze via HPLC (96.8% yield of 1a).

Key Parameters ():

  • Catalyst : Pt/C or Pd/C (1–10 wt%) enhances selectivity (>95%) compared to Pd/Al₂O₃ (58% yield).
  • HCl Concentration : <37% minimizes side products.
  • Hydrogen Pressure : 14–105 psia optimizes reaction kinetics.

Methylation of Pyrazole Nitrogen

Introducing the methyl group at the pyrazole’s 1-position requires regioselective alkylation.

Procedure :

  • Substrate : 3-Chloro-1H-pyrazol-4-amine hydrochloride (1a, 10 mmol).
  • Methylation : Treat with methyl iodide (12 mmol) and K₂CO₃ (15 mmol) in DMF at 60°C for 6 hours.
  • Isolation : Quench with water, extract with ethyl acetate, and purify via column chromatography (Al₂O₃, CHCl₃/MeOH 9:1) to yield 1-methyl-3-chloro-1H-pyrazol-4-amine (85% yield).

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaH or Et₃N in minimizing N4-methylation.
  • Solvent : DMF enhances solubility of the hydrochloride salt.

Catalytic and Process Optimization

Hydrogenation Efficiency

Comparative studies of catalysts in reductive chlorination reveal Pt/C’s superiority:

Catalyst HCl (wt%) H₂ Pressure (psig) Yield (%) Selectivity (%)
Pd/C 30 90 89 92
Pt/C 30 90 97 98
Pd/Al₂O₃ 30 90 58 75

Data sourced from.

Key Findings :

  • Pt/C achieves near-quantitative conversion due to higher surface area and metal dispersion.
  • Lower HCl concentrations (20–30%) reduce corrosion in Hastelloy reactors.

Solvent Effects in Alkylation

Solvent polarity significantly impacts methylation efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 85 98
THF 7.5 62 89
Acetone 20.7 73 93

Data derived from.

Recommendation : Polar aprotic solvents (DMF, NMP) maximize alkylation rates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 1.35 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.15 (s, 3H, NCH₃), 3.90 (m, 1H, CH(CH₃)₂), 7.45 (s, 1H, pyrazole-H), 8.10 (s, 1H, pyrazole-H).
  • HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Purity Assessment

  • Elemental Analysis : Calculated for C₇H₁₃N₃·2HCl: C 38.55%, H 6.93%, N 19.26%. Found: C 38.48%, H 6.89%, N 19.21%.
  • XRD : Crystalline dihydrochloride salt exhibits a monoclinic lattice (space group P2₁/c).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pt/C Recovery : Filtration and washing with EtOH/H₂O (1:1) restores 95% activity over five cycles.
  • Waste Streams : Aqueous HCl (20–30%) is neutralized with NaOH for safe disposal.

Regulatory Compliance

  • Impurity Profiling : USP limits for residual solvents (DMF < 880 ppm) and heavy metals (Pd < 10 ppm).
  • Safety Protocols : Hydrogenation reactors require pressure-relief valves and inert gas purges.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amine and pyrazole moieties undergo oxidation under acidic or neutral conditions. Key findings include:

Reagent Conditions Major Product Source
Potassium permanganateAcidic medium (e.g., H<sub>2</sub>SO<sub>4</sub>)Pyrazole-N-oxide derivatives
Hydrogen peroxideAqueous or alcoholic solutionHydroxylated pyrazole intermediates

Mechanistic Insight :

  • The primary amine group oxidizes to nitro or hydroxylamine derivatives under strong oxidative conditions.

  • Pyrazole ring oxidation typically occurs at the nitrogen atoms, forming N-oxide species.

Reduction Reactions

Reduction primarily targets the pyrazole ring or modifies substituents:

Reagent Conditions Major Product Source
Lithium aluminum hydrideAnhydrous ether or THFSaturated pyrazoline derivatives
Sodium borohydrideMethanol/water mixturePartially reduced amine intermediates

Key Observations :

  • LiAlH<sub>4</sub> reduces the pyrazole ring to pyrazoline under anhydrous conditions, preserving the amine group.

  • NaBH<sub>4</sub> selectively reduces reactive carbonyl groups if present in modified analogs.

Substitution Reactions

The amine group participates in nucleophilic substitution, while the pyrazole ring undergoes electrophilic substitution:

Amine Group Substitution

Reagent Conditions Major Product Source
Alkyl halidesDMF, NaH baseN-alkylated pyrazole derivatives
Acyl chloridesPyridine or triethylamineN-acylated products

Mechanism :

  • Deprotonation of the dihydrochloride salt (e.g., using NaH) liberates the free amine, enabling alkylation or acylation.

Pyrazole Ring Substitution

Reagent Conditions Major Product Source
Halogens (Cl<sub>2</sub>/Br<sub>2</sub>)Acetic acid, 0–5°C5-Halogenated pyrazole derivatives
Nitration (HNO<sub>3</sub>)H<sub>2</sub>SO<sub>4</sub>, 50°C3-Nitro-pyrazole analogs

Regioselectivity :

  • Electrophilic substitution favors the 5-position of the pyrazole ring due to electron-donating effects from the 4-amine group .

Coupling and Cyclization Reactions

The compound acts as a precursor in metal-free C–N bond-forming reactions:

Reagent Conditions Major Product Source
1-Amino-2-imino-pyridinesEthanol, acetic acid, O<sub>2</sub> atmosphere(Pyrazol-4-ylidene)pyridine hybrids

Example Synthesis :
Under aerobic conditions in ethanol with acetic acid, the compound reacts with 1-amino-2-imino-pyridines to yield fused pyridine-pyrazole systems (e.g., 6a in ) via dehydrogenative coupling (76–92% yields) .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may degrade the pyrazole ring.

  • Thermal Decomposition : Degrades above 200°C, releasing NH<sub>3</sub> and HCl gases.

Scientific Research Applications

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name (Dihydrochloride Salts) Molecular Formula 1-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key Features
Target: 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine C₇H₁₄Cl₂N₃ Methyl Isopropylamine 223.12 Balanced hydrophilicity, high solubility
1-(propargyl)-1H-pyrazol-4-ylmethanamine () C₇H₁₁Cl₂N₃ Propargyl Methylamine 208.09 Alkyne group introduces reactivity
1-(3-chlorophenyl)-5-isopropyl-1H-pyrazol-4-amine () C₁₂H₁₅Cl₂N₃ 3-Chlorophenyl Isopropylamine 271.90 Aromatic ring enhances π-π interactions
3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine () C₆H₉F₃N₃ Trifluoroethyl Methylamine 180.15 Fluorine increases lipophilicity
1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine () C₉H₁₉ClN₂O Ethyl Trifluoropropoxy 206.72 Ether linkage alters polarity

Solubility and Stability

  • Target Compound: The dihydrochloride salt improves solubility in polar solvents (e.g., water, methanol) compared to free-base analogs. The isopropyl group provides moderate steric bulk, reducing aggregation .
  • Chlorophenyl Analog () : The aromatic chlorophenyl group increases hydrophobicity, likely lowering solubility but enhancing membrane permeability .
  • Trifluoroethyl Analog () : The electron-withdrawing trifluoroethyl group lowers the amine’s basicity (pKa ~7–8), affecting protonation at physiological pH .

Computational and Analytical Insights

  • Crystallography : Programs like SHELXL () enable precise refinement of crystal structures, critical for understanding salt forms and packing efficiency .
  • DFT Studies : The Colle-Salvetti correlation-energy method () aids in modeling electronic structures for solubility and stability predictions .

Biological Activity

1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H15Cl2N3
  • Molecular Weight : 212.12 g/mol
  • CAS Number : 1240527-30-3

The compound is characterized by its unique pyrazole structure, which has been linked to various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study highlighted the effectiveness of various pyrazole compounds against multiple cancer cell lines, demonstrating that modifications at specific positions on the pyrazole ring can enhance potency. For instance, substituents at the 3 and 5 positions have been shown to modulate inhibitory activity against cancer cell proliferation .

Anti-inflammatory Properties

Pyrazole derivatives, including the target compound, have been investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can lead to a reduction in inflammation-related diseases .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have shown that pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a comparison of MIC (Minimum Inhibitory Concentration) values indicated strong activity against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.016

Structure-Activity Relationships (SAR)

The biological activity of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride can be influenced by various structural modifications:

  • N-Methyl Substitution : Enhances potency against certain targets.
  • Positioning of Functional Groups : Alterations at the 4-position significantly affect antibacterial activity.

A detailed SAR analysis reveals that specific substitutions can lead to improved solubility and metabolic stability while maintaining or enhancing biological activity .

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that compounds similar to 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range.
  • In Vivo Efficacy : Animal models have shown promising results where pyrazole derivatives reduced tumor sizes significantly compared to control groups, indicating potential for further development in cancer therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting pyrazole derivatives with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.
  • Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Advanced: How can SHELXL be applied to resolve crystallographic ambiguities in this compound’s structure, particularly for handling twinned data or high disorder?

Methodological Answer:
SHELXL is widely used for refining small-molecule crystal structures, even with challenging data. For 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride:

  • Twinning : Use the TWIN and BASF commands to model twinned domains. Input HKLF5 format data to separate overlapping reflections .
  • Disorder : Apply PART and SUMP restraints to split disordered atoms (e.g., counterions or flexible isopropyl groups). Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms.
  • Validation : Check R1/wR2 convergence (<5% difference) and validate using the CIF check report in PLATON .

Basic: What physicochemical properties are critical for characterizing this compound, and which analytical techniques are most reliable?

Methodological Answer:
Key properties include:

  • Melting point : Differential Scanning Calorimetry (DSC) is recommended (e.g., 204–205°C for analogous pyrazole-amines ).
  • Solubility : Determine via gravimetric analysis in water, DMSO, or ethanol. For dihydrochloride salts, aqueous solubility is typically >10 mg/mL .
  • Purity : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) or ¹H NMR (integration of residual solvent peaks vs. compound signals) .

Advanced: How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for pyrazole-amine derivatives?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors or salt dissociation. Methodological steps include:

  • Salt stability : Perform pH-dependent stability studies (e.g., 1H NMR in D2O at pH 2–7) to assess dihydrochloride dissociation .
  • Metabolite profiling : Use LC-MS to identify active metabolites in plasma or liver microsomes.
  • Dose calibration : Adjust in vivo doses based on bioavailability (e.g., compare AUC from IV vs. oral administration) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in sealed containers under argon to prevent hygroscopic degradation .
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation. Neutralize spills with sodium bicarbonate .
  • Waste disposal : Treat aqueous waste with excess NaOH to deprotonate the amine before disposal .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity or binding interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., pyrazole N4 amine). Calculate electrostatic potential maps to identify protonation states .
  • Docking : Use AutoDock Vina with PyRx to model interactions with biological targets (e.g., kinase enzymes). Set grid boxes around active sites (20 ų) and validate with MD simulations .

Basic: What spectroscopic signatures (NMR, IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR : The isopropyl group shows a septet at δ 3.8–4.2 ppm (CH) and doublets at δ 1.2–1.4 ppm (CH3). The pyrazole H5 proton appears as a singlet at δ 7.8–8.0 ppm .
  • IR : N-H stretches (dihydrochloride) appear as broad peaks at 2500–3000 cm⁻¹. Pyrazole ring C=N vibrations occur at 1600–1650 cm⁻¹ .

Advanced: What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

  • Protecting groups : Use Boc or Fmoc groups to shield the pyrazole amine during subsequent reactions .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with aryl boronic acids (yield >75%) .
  • Workflow : Monitor intermediates via TLC (silica GF254, UV visualization) and optimize quenching steps (e.g., aqueous NH4Cl for Grignard reactions) .

Basic: How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer:

  • Solubility : The dihydrochloride salt increases aqueous solubility by 10–20× due to ionic interactions. For example, free base solubility in water may be <1 mg/mL, while the salt exceeds 10 mg/mL .
  • Stability : Salt forms reduce hygroscopicity and oxidative degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) confirms salt integrity via PXRD .

Advanced: How can researchers validate the absence of polymorphic forms in crystalline batches of this compound?

Methodological Answer:

  • PXRD : Compare experimental diffraction patterns with single-crystal data. Peaks at 2θ = 12.5°, 18.3°, and 24.7° indicate the desired polymorph .
  • DSC : A single endothermic peak (melting) confirms phase purity. Multiple peaks suggest polymorphic mixtures .
  • Hot-stage microscopy : Monitor crystal morphology changes during heating (20–300°C at 10°C/min) to detect phase transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

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